molecular formula C12H11FN4O3 B10963449 4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10963449
M. Wt: 278.24 g/mol
InChI Key: UMMCPAKJKAYPOA-UHFFFAOYSA-N
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Description

4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Amidation: The final step involves the formation of the benzamide linkage through an amidation reaction using appropriate amines and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Tin(II) chloride, iron powder, hydrochloric acid.

    Substitution: Sodium methoxide, methanol.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrazole ring play crucial roles in binding to these targets, leading to modulation of their activities. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-fluoro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can be compared with other similar compounds, such as:

    4-chloro-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with a chlorine atom instead of fluorine.

    4-bromo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with a bromine atom instead of fluorine.

    4-iodo-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]benzamide: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity, biological activity, and physicochemical properties compared to its halogenated analogs.

Properties

Molecular Formula

C12H11FN4O3

Molecular Weight

278.24 g/mol

IUPAC Name

4-fluoro-N-[2-(4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C12H11FN4O3/c13-10-3-1-9(2-4-10)12(18)14-5-6-16-8-11(7-15-16)17(19)20/h1-4,7-8H,5-6H2,(H,14,18)

InChI Key

UMMCPAKJKAYPOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCN2C=C(C=N2)[N+](=O)[O-])F

Origin of Product

United States

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